3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate
Description
3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate is a fluorinated aromatic ester characterized by a propargyl (prop-2-ynyl) backbone linked to a 3,5-di(trifluoromethyl)phenyl group and a 2-chloroacetate ester moiety. The compound’s structure combines electron-withdrawing trifluoromethyl groups, a chloroacetate functionality, and an alkyne group, which collectively influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF6O2/c14-7-11(21)22-3-1-2-8-4-9(12(15,16)17)6-10(5-8)13(18,19)20/h4-6H,3,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBIRZVJBVTHFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C#CCOC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acid Chloride-Alcohol Condensation
The most straightforward route involves the esterification of 3-[3,5-di(trifluoromethyl)phenyl]prop-2-yn-1-ol with 2-chloroacetyl chloride. This method employs a base such as pyridine or triethylamine to neutralize HCl, facilitating nucleophilic acyl substitution.
Reaction Conditions:
- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: 0–25°C under inert atmosphere
- Molar Ratio: 1:1.2 (alcohol to acid chloride)
- Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
Mechanistic Insights:
The alcohol attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride, displacing chloride. Steric hindrance from the trifluoromethyl groups necessitates extended reaction times (12–24 hr) for complete conversion.
Yield Optimization:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | Low (DCM) | Maximizes nucleophilicity |
| Base Strength | High (Et₃N) | Efficient HCl scavenging |
| Reaction Time | 18 hr | >90% conversion |
Post-reaction workup involves aqueous washes (NaHCO₃, brine) and chromatography (SiO₂, hexane/ethyl acetate).
Alternative Synthetic Approaches
Mitsunobu Reaction for Sterically Hindered Systems
For substrates with poor nucleophilicity, the Mitsunobu reaction offers an alternative. Here, diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) mediate the coupling between 3-[3,5-di(trifluoromethyl)phenyl]prop-2-yn-1-ol and 2-chloroacetic acid.
Advantages:
- Bypasses acid chloride preparation
- Tolerates moisture-sensitive functional groups
Limitations:
Typical Yield: 65–75% after column chromatography.
Enzymatic Esterification
Recent advances in biocatalysis explore lipases (e.g., Candida antarctica Lipase B) for greener synthesis. In non-aqueous media, the enzyme catalyzes transesterification between vinyl chloroacetate and the propargyl alcohol.
Conditions:
- Solvent: tert-Butyl methyl ether
- Temperature: 40°C
- Enzyme Loading: 10 wt%
Outcome:
- Moderate conversion (50–60%) due to electron-withdrawing trifluoromethyl groups reducing alcohol reactivity.
Intermediate Synthesis and Functionalization
Preparation of 3-[3,5-Di(trifluoromethyl)phenyl]prop-2-yn-1-ol
The propargyl alcohol precursor is synthesized via Sonogashira coupling:
Step 1:
1,3-Diiodo-5-(trifluoromethyl)benzene reacts with propargyl alcohol under Pd(PPh₃)₂Cl₂/CuI catalysis.
Conditions:
Step 2:
Selective deprotection (if using TMS-protected propargyl alcohol) via tetrabutylammonium fluoride (TBAF).
Analytical Characterization
Critical spectroscopic data for validating the target compound:
¹H NMR (400 MHz, CDCl₃):
- δ 7.85 (s, 2H, Ar-H)
- δ 4.72 (s, 2H, OCH₂COCl)
- δ 4.25 (d, 2H, J = 2.4 Hz, C≡CCH₂)
- δ 2.55 (t, 1H, J = 2.4 Hz, C≡CH)
¹⁹F NMR (376 MHz, CDCl₃):
- δ -63.5 (s, CF₃)
IR (neat):
Challenges and Optimization Strategies
Byproduct Formation
Competing elimination to form allenyl derivatives occurs at elevated temperatures. Mitigation:
- Maintain temperatures <30°C during esterification
- Employ slow addition of acid chloride
Industrial-Scale Considerations
Patent disclosures highlight batch reactor setups for kilogram-scale production:
Reactor Design:
- Material: Glass-lined steel
- Agitation: Anchor impeller (40–60 rpm)
- Cooling: Jacketed system with glycol mixture
Cost Drivers:
- 2-Chloroacetyl chloride purity (>99%)
- Recycling of DCM via distillation
Chemical Reactions Analysis
Types of Reactions
3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetate group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction Reactions: The alkyne group can be reduced to alkenes or alkanes under hydrogenation conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or alcohols, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction Reactions: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products Formed
Substitution Reactions: Formation of amides or esters.
Oxidation Reactions: Formation of diketones or carboxylic acids.
Reduction Reactions: Formation of alkenes or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of biochemical probes or inhibitors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate with related compounds based on substituents, molecular properties, and functional groups. Key comparisons are derived from structural analogs in the provided evidence and general chemical principles.
Structural and Functional Group Comparisons
Key Observations :
- Propargyl vs.
- Electron-Withdrawing Substituents: The 3,5-di(trifluoromethyl)phenyl group in the target compound enhances lipophilicity (XLogP3 ~5.2 estimated) compared to the chromen-based compound (XLogP3 = 4.7) in .
- Complexity and Applications : Chromen-based analogs (e.g., ’s compound) exhibit higher molecular complexity (complexity score = 734) due to fused aromatic systems, making them candidates for bioactive molecules. In contrast, the target compound’s simpler structure may favor synthetic scalability or material science applications.
Physicochemical Property Trends
Analysis :
- The target compound’s higher XLogP3 value reflects the strong hydrophobic contribution of two trifluoromethyl groups, which surpasses the chromen-based analog’s single trifluoromethyl and polar methoxyphenoxy groups.
- Reduced hydrogen bond acceptors (4 vs. 10 in ’s compound) suggest lower solubility in polar solvents, aligning with its increased lipophilicity.
Reactivity and Stability
- Chloroacetate vs. Oxyacetate: The chlorine atom in the target’s ester increases its susceptibility to hydrolysis or nucleophilic displacement compared to non-halogenated esters (e.g., oxyacetates in ).
- Propargyl Stability : The propargyl group’s sp-hybridized carbon may confer thermal stability but could also pose synthetic challenges due to alkyne reactivity under basic or oxidative conditions.
Biological Activity
3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate is a synthetic compound with significant potential in biological applications, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of trifluoromethyl groups and a chloroacetate moiety, suggests diverse biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C13H7ClF6O2
- Molecular Weight : 344.63 g/mol
- IUPAC Name : 3-[3,5-bis(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate
The biological activity of this compound can be linked to its structural analogs. For instance, related compounds have been shown to activate thioglycoside donors and facilitate the formation of glycosidic linkages, which are crucial in biochemistry for cellular signaling and metabolism.
Target Pathways
- Glycosylation Reactions : The compound may enhance glycosylation processes by acting as a thiophile.
- Anticancer Mechanisms : Similar trifluoromethyl compounds have demonstrated the ability to intercalate DNA, potentially inhibiting cancer cell proliferation through disruption of DNA function .
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups exhibit potent antimicrobial effects against various bacterial strains. These include:
- Staphylococcus aureus
- Escherichia coli
In studies involving similar trifluoromethyl-substituted compounds, significant inhibition of bacterial growth was observed, suggesting that this compound may possess similar antimicrobial properties .
Anticancer Activity
The anticancer potential has been explored in various studies. For example:
- In vitro Studies : Compounds with similar structures have shown cytotoxic effects against pancreatic cancer cell lines, with IC50 values indicating strong antiproliferative activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| NHDC | BxPC-3 | 0.051 |
| NHDC | Panc-1 | 0.066 |
| Test Compound | WI38 (normal fibroblast) | 0.36 |
These findings highlight the potential for further exploration of this compound in cancer therapy.
Case Studies
- Cytotoxicity Evaluation : In a study examining the effects of related trifluoromethyl compounds on liver cancer cells (HepG2), treatment with varying concentrations resulted in significant inhibition of cell growth and induction of apoptosis .
- Antimicrobial Testing : A series of experiments demonstrated that trifluoromethyl-substituted compounds effectively inhibited the growth of MRSA strains, confirming their utility as potential antimicrobial agents .
Q & A
Basic: What are the recommended synthetic routes for preparing 3-[3,5-di(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves coupling a 3,5-di(trifluoromethyl)phenyl-substituted propargyl alcohol with 2-chloroacetyl chloride. A key intermediate, such as 3-[3,5-di(trifluoromethyl)phenyl]prop-2-yn-1-ol, can be synthesized via Sonogashira coupling or nucleophilic substitution. Characterization of intermediates often employs ESI-MS (to confirm molecular ions, e.g., m/z 373.4 [M+H]⁺ for trifluoromethylphenyl-urea analogs ), ¹H/¹³C NMR (to verify substituent positions and coupling efficiency), and IR spectroscopy (to track functional groups like -C≡C- or ester carbonyls) .
Basic: How can crystallographic data for this compound be refined, and what software is validated for structural analysis?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses APEX2 or SAINT-Plus for integration, followed by SADABS for absorption correction . Refinement leverages SHELXL (for small molecules) due to its robustness in handling high-resolution data and twinned crystals. For example, SHELX programs are validated for precise bond-length/angle calculations (e.g., C-Cl and CF₃ group geometries) and disorder modeling in trifluoromethyl groups .
Advanced: How do steric and electronic effects of the 3,5-di(trifluoromethyl)phenyl group influence reactivity in esterification or nucleophilic substitution?
Methodological Answer:
The electron-withdrawing trifluoromethyl groups enhance electrophilicity at the propargyl carbon, facilitating nucleophilic attack. Steric hindrance from the bulky aryl group may slow kinetics, requiring optimized conditions (e.g., DMAP catalysis or elevated temperatures). Computational studies (DFT) can quantify these effects by analyzing LUMO localization and steric maps. Experimental validation includes comparing reaction rates with less-substituted analogs (e.g., 3-methoxyphenyl derivatives) .
Advanced: What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting vs. X-ray structures) for this compound?
Methodological Answer:
Discrepancies between NMR (dynamic solution behavior) and SC-XRD (static solid-state geometry) arise from conformational flexibility. For example, the propargyl ester’s rotational barriers can cause splitting in ¹H NMR that is absent in the crystal structure. To resolve this:
- Perform variable-temperature NMR to assess rotational energy barriers.
- Compare SC-XRD torsion angles with DFT-optimized gas-phase conformers.
- Use NOESY/ROESY to detect through-space interactions in solution .
Basic: What analytical techniques are critical for purity assessment, and how are method parameters optimized?
Methodological Answer:
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) at 1.0 mL/min; monitor at 254 nm (CF₃ groups absorb strongly here).
- GC-MS : Ideal for volatile byproducts; optimize injector temperature (e.g., 250°C) to prevent decomposition.
- Elemental Analysis : Validate %C/F content (±0.3% tolerance) to confirm absence of halogenated impurities .
Advanced: How can structure-activity relationships (SAR) be explored for derivatives of this compound in pharmacological studies?
Methodological Answer:
- Synthetic Modifications : Replace the 2-chloroacetate group with other electrophiles (e.g., bromoacetate or aryl esters) to assess bioactivity changes.
- In Silico Screening : Dock derivatives into target proteins (e.g., kinases) using AutoDock Vina ; correlate binding scores with experimental IC₅₀ values.
- Metabolic Stability Assays : Incubate with liver microsomes; track degradation via LC-MS to identify susceptible sites (e.g., ester hydrolysis) .
Basic: What safety protocols are essential when handling this compound, given its functional groups?
Methodological Answer:
- Chloroacetate Group : Use nitrile gloves and fume hoods to prevent alkylation of skin proteins.
- Propargyl Ether : Avoid metal catalysts (e.g., Cu⁺) to prevent explosive acetylide formation.
- Waste Disposal : Quench with aqueous NaHCO₃ to neutralize acidic byproducts before disposal .
Advanced: How can computational modeling predict the compound’s reactivity in catalytic systems (e.g., click chemistry)?
Methodological Answer:
- DFT Calculations : Compute activation energies for azide-alkyne cycloaddition (CuAAC) using Gaussian09 with B3LYP/6-31G*. Compare with experimental kinetics from stopped-flow UV-Vis.
- Solvent Effects : Use COSMO-RS to model solvent polarity’s impact on reaction rates (e.g., DMF vs. THF) .
Basic: What are the documented spectral benchmarks (e.g., ¹³C NMR shifts) for this compound?
Methodological Answer:
Key ¹³C NMR peaks (in CDCl₃):
- CF₃ groups : 121-124 ppm (q, J = 288 Hz).
- Propargyl carbons : 75-80 ppm (C≡C), 85-90 ppm (ester carbonyl).
- Chloroacetate CH₂ : 40-42 ppm (t, J = 4 Hz) .
Advanced: How do isotopic labeling (e.g., ¹⁸O, ²H) and kinetic studies elucidate the ester hydrolysis mechanism?
Methodological Answer:
- ¹⁸O Labeling : Hydrolyze the ester in H₂¹⁸O; track ¹⁸O incorporation into the carboxylic acid via LC-HRMS to distinguish acyl-oxygen vs. alkyl-oxygen cleavage.
- Kinetic Isotope Effects (KIE) : Compare k_H/k_D using deuterated water; a KIE >1 suggests a transition state with proton transfer .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
